ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate
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Overview
Description
ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a propan-2-yl phenyl group and a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE typically involves a multi-step process. One common method is the condensation reaction between ethyl 4-aminobenzoate and 4-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new compounds with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]BENZOATE: Similar structure but with a furan ring instead of a propan-2-yl phenyl group.
ETHYL (E)-4-[(5-HYDROXY-3,4-BIS(HYDROXYLMETHYL)-6-METHYL PYRIDIN-2-YL)DIAZENYL]BENZOATE: An azo compound with different substituents.
Uniqueness
ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 4-[(4-propan-2-ylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C19H21NO2/c1-4-22-19(21)17-9-11-18(12-10-17)20-13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3 |
InChI Key |
YUVFLNRRSKHPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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